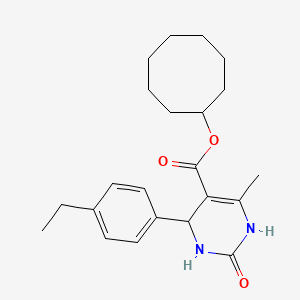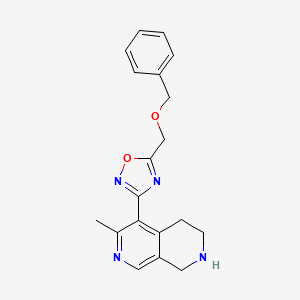![molecular formula C17H28N2O6 B5116674 oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5116674.png)
oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:
-
Preparation of Oxalic Acid: : Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid .
-
Synthesis of Diamine Derivative: : The diamine derivative can be synthesized by reacting 2,4,6-trimethylphenol with ethylene oxide to form 2-(2,4,6-trimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to form N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine.
-
Combination with Oxalic Acid: : The final step involves reacting the synthesized diamine derivative with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.
Reduction: Reduction reactions may target the oxalic acid moiety, converting it to glycolic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of glycolic acid or other reduced derivatives.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with oxalic acid or diamine derivatives.
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Production: Employed in the synthesis of specialized polymers with unique properties.
Material Science: Used in the development of advanced materials with specific functionalities.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: The compound may influence metabolic pathways involving oxalic acid or diamine derivatives, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium Oxalate: A naturally occurring compound found in plants and used in various industrial applications.
Uniqueness
Oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of oxalic acid and a diamine derivative with a trimethylphenoxy group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.C2H2O4/c1-12-10-13(2)15(14(3)11-12)19-9-8-18-7-6-17-5-4-16;3-1(4)2(5)6/h10-11,17H,4-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFWUSHXXNRKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNCCN)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)
![N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5116658.png)


![2-(Adamantan-1-YL)-N,N-dimethyl-2-[(4-nitrophenyl)formamido]acetamide](/img/structure/B5116684.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)

![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)
